

The Cellular Impact of G9a Inhibition by UNC0224: A Technical Guide

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Compound of Interest

Compound Name: UNC0224

Cat. No.: B611569

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Introduction

Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, is a key enzyme responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These epigenetic marks are generally associated with transcriptional repression. Overexpression of G9a has been implicated in the pathogenesis of various diseases, including cancer, making it a compelling target for therapeutic intervention. **UNC0224** is a potent and selective small molecule inhibitor of G9a and its closely related homolog, G9a-like protein (GLP). This technical guide provides an in-depth overview of the cellular effects of G9a inhibition by **UNC0224**, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Effects of UNC0224

The following tables summarize the key quantitative data regarding the inhibitory activity of **UNC0224** and its effects on cellular processes.

Table 1: In Vitro Inhibitory Activity of **UNC0224**

Target	Parameter	Value	Assay Conditions
G9a	IC50	15 nM	Thioglo Assay
G9a	K _i	2.6 nM	Morrison Ki
G9a	K _d	23 nM	Isothermal Titration Calorimetry (ITC)
GLP	IC50	20-58 nM	Assay-dependent

Table 2: Cellular Effects of **UNC0224**

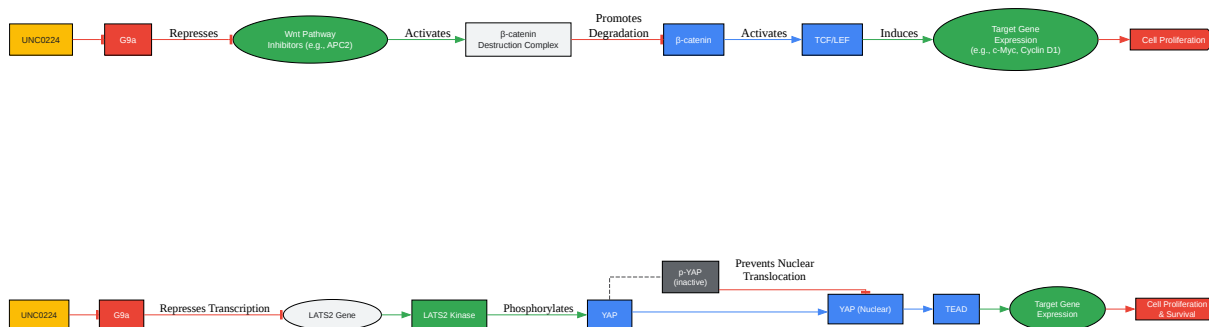
Cell Line	Effect	Parameter	Value	Treatment Conditions
MDA-MB-231	Cytotoxicity	EC50	34 μM	48 hours, MTT assay[1]
MDA-MB-231	H3K9me2 Reduction	IC50	> 5 μM	48 hours, In-Cell Western[1]
PANC-1	Clonogenicity Reduction	IC50	40 nM	Not specified
U2OS	H3K9me2 Reduction	IC50	< 150 nM	Not specified
PC3	H3K9me2 Reduction	IC50	< 150 nM	Not specified

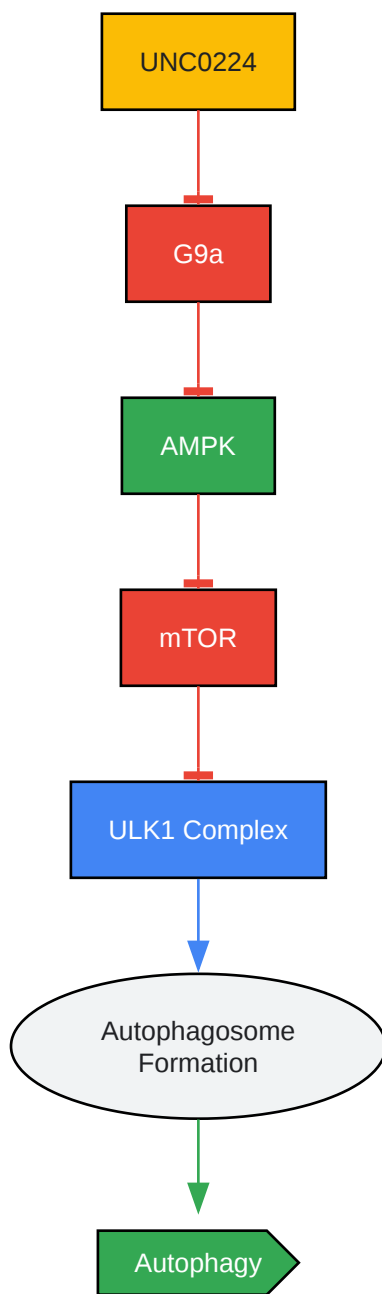
Core Signaling Pathways Modulated by G9a Inhibition

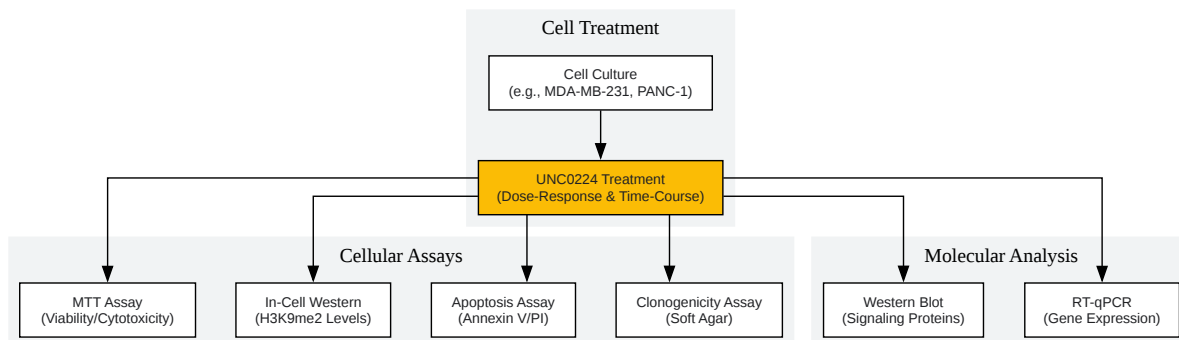
G9a inhibition by **UNC0224** impacts several critical signaling pathways that regulate cell proliferation, survival, and differentiation.

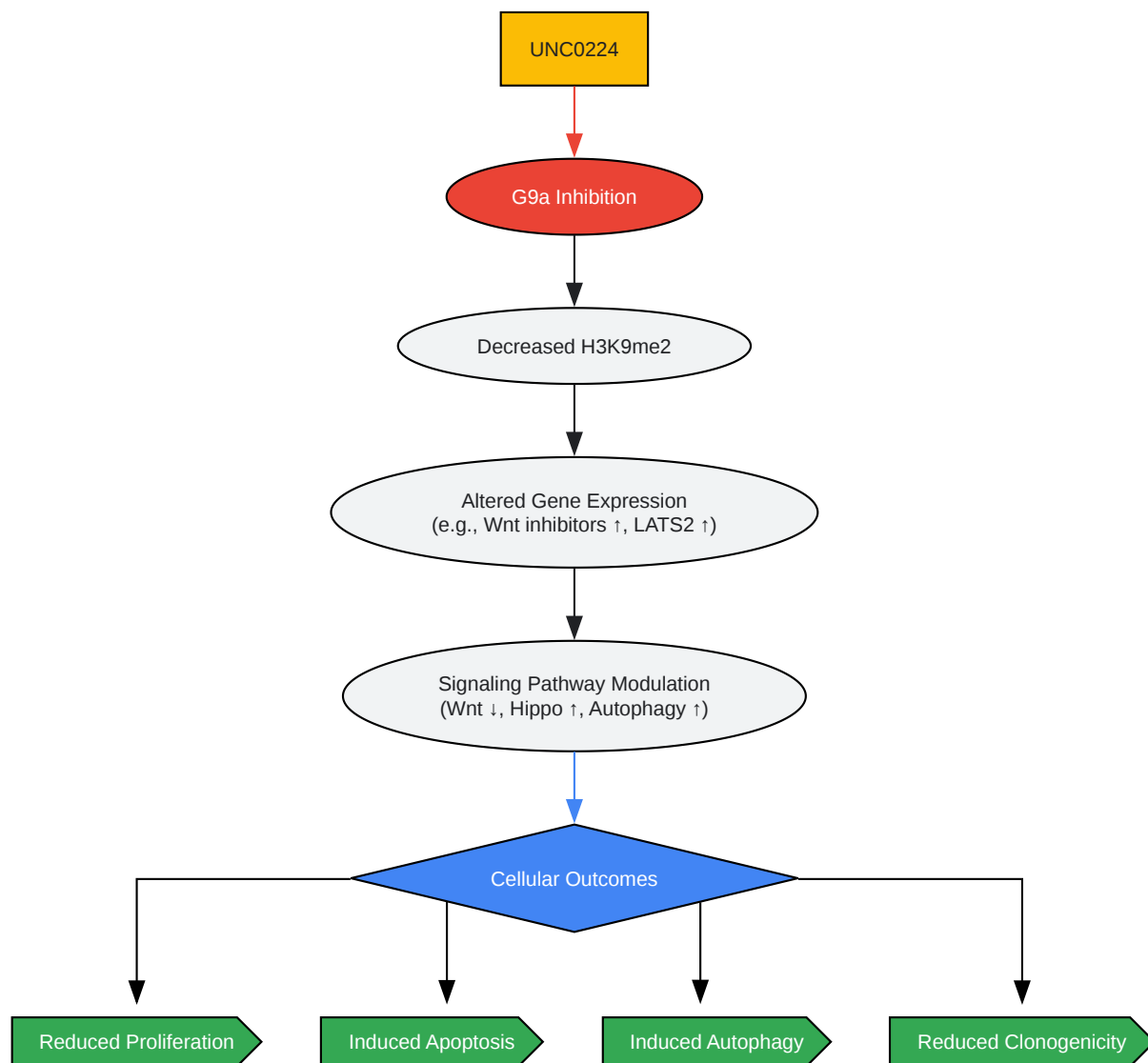
Wnt/β-catenin Signaling Pathway

G9a has been shown to regulate the Wnt/ β -catenin signaling pathway. In non-small cell lung cancer (NSCLC), G9a expression is associated with the suppression of Wnt pathway inhibitors. Inhibition of G9a can lead to the re-expression of these inhibitors, resulting in the downregulation of Wnt signaling. This is characterized by reduced levels of nuclear β -catenin and decreased transcriptional activity of the TCF/LEF family of transcription factors.[2][3][4][5]









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